4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C13H10ClN3. It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a fused benzene and diazole ring. The compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its biological activity and structural properties.
The compound is synthesized through various chemical methods, often involving aniline derivatives and chlorinated benzodiazoles. It can be found in scientific literature and chemical databases under several synonyms, including 4-(4-chloro-1H-benzimidazol-2-yl)aniline and 4-anilino-1H-benzodiazole.
4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline is classified as:
The synthesis of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the following steps:
The synthesis may utilize various reagents and conditions:
The molecular structure of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline features:
Key structural data includes:
4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline in biological systems is not fully elucidated but may involve:
Research into similar compounds suggests that benzodiazoles can exhibit anti-cancer activity by disrupting cell cycle progression or inducing apoptosis in tumor cells.
Key physical properties include:
Chemical properties include:
4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline has several applications:
4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline possesses the systematic IUPAC designation reflecting its precise molecular architecture: an aniline moiety (4-aminophenyl group) linked at the 2-position of a benzimidazole core bearing a chloro substituent at the 4-position. Its molecular formula is C₁₃H₁₀ClN₃, with a monoisotopic mass of 243.05632 Da [3] [8]. This compound belongs to the 2-arylbenzimidazole subclass, characterized by aryl substitutions at the benzimidazole C2 position—a structural feature associated with diverse biological activities. The chloro substituent at the benzimidazole 4-position and the electron-donating aniline group constitute critical pharmacophoric elements influencing target interactions.
Table 1: Chemical Identifiers of 4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline
Identifier Type | Value |
---|---|
CAS Registry Number | 141245-78-5 |
Molecular Formula | C₁₃H₁₀ClN₃ |
SMILES Notation | C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=C(C=C3)N |
InChIKey | OYRGQZGEESTQIV-UHFFFAOYSA-N |
The compound exhibits tautomerism due to mobile protons within the imidazole ring, allowing potential resonance structures that may influence binding characteristics. Crystallographic studies suggest the chloro substituent induces steric and electronic effects impacting molecular planarity and intermolecular interactions [3] [6] [8]. The primary amine (-NH₂) of the aniline group provides a site for chemical derivatization or hydrogen bonding with biological targets, while the benzimidazole nitrogen atoms facilitate coordination with metal ions or formation of salt complexes.
The therapeutic exploration of benzimidazoles originated in the 1940s when researchers recognized their structural similarity to purine nucleotides [7] [9]. This biomimicry principle guided early drug development, yielding the first anthelmintic benzimidazoles (thiabendazole, 1961; albendazole, 1975) which functioned by disrupting microtubule assembly in parasites [4] [7]. The 1980s marked a pivotal advancement with the development of proton pump inhibitors (omeprazole, lansoprazole), where benzimidazole’s ability to form sulfenamide intermediates enabled covalent inhibition of gastric H⁺/K⁺ ATPase [4] [5].
The late 20th century witnessed benzimidazole integration into diverse therapeutic domains:
This evolution established benzimidazole as a versatile scaffold amenable to rational drug design. Contemporary research focuses on molecularly targeted therapies exploiting benzimidazole’s capacity for selective protein interactions, particularly in kinase inhibition and epigenetic modulation [2] [9]. The structural progression from simple unsubstituted benzimidazoles to sophisticated derivatives like 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline reflects medicinal chemistry’s increasing sophistication in optimizing pharmacokinetic and pharmacodynamic properties through strategic substituent engineering.
The benzimidazole nucleus serves as a bioisostere of endogenous purines, enabling mimicry of nucleotide-protein interactions critical to enzymatic functions [2] [4] [9]. X-ray crystallographic analyses demonstrate that benzimidazole derivatives engage biological targets through:
In 4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline, specific substituents confer distinct advantages:
Table 2: Functional Group Contributions to Biological Activity
Structural Element | Physicochemical Contribution | Biological Targeting Implication |
---|---|---|
Benzimidazole Core | Purine isosterism; Moderate basicity | Nucleotide-binding site recognition in enzymes and receptors |
4-Chloro Substituent | Increased lipophilicity; Electron withdrawal | Enhanced membrane penetration; Halogen bonding with carbonyl oxygens or basic nitrogen atoms |
2-Aniline Group | Hydrogen bonding capacity; Planar conformation | DNA intercalation; Protein surface interaction; Participation in metabolic activation |
These structural features position 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline as a promising intermediate for developing inhibitors targeting:
The compound’s structural duality—combining a planar, aromatic benzimidazole with a substituted aniline—facilitates simultaneous engagement with both polar and hydrophobic regions of biological targets. This versatility underpins its significance in contemporary medicinal chemistry approaches focused on targeted cancer therapies and enzyme-specific inhibitors [2] [4] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8